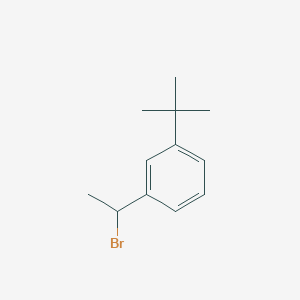
1-(1-Bromoethyl)-3-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoethyl)-3-tert-butylbenzene is an organic compound belonging to the class of alkyl halides It features a benzene ring substituted with a bromoethyl group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-tert-butylbenzene can be synthesized through the bromination of 3-tert-butylstyrene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-tert-butylstyrene in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromoethyl)-3-tert-butylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Carboxyethyl)-3-tert-butylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Bromoethyl)-3-tert-butylbenzene involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene: A compound with a bromine atom and a methyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
155734-75-1 |
|---|---|
Molekularformel |
C12H17Br |
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
QEISRFVBPFFHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


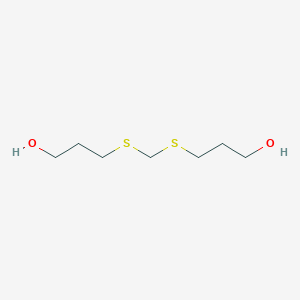
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
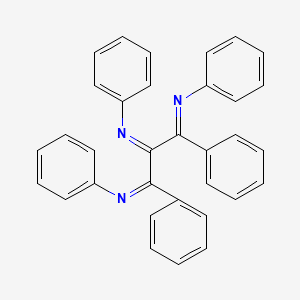
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
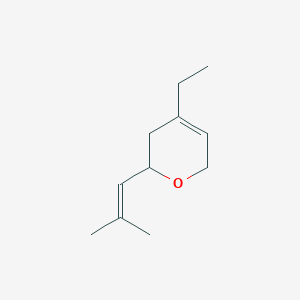
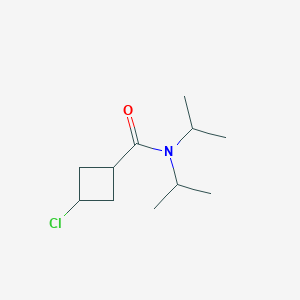
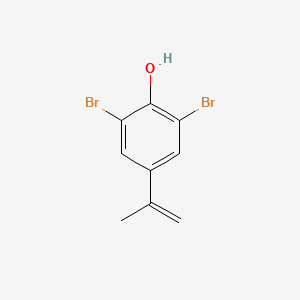
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
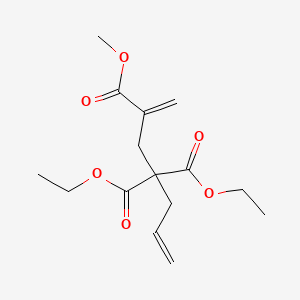
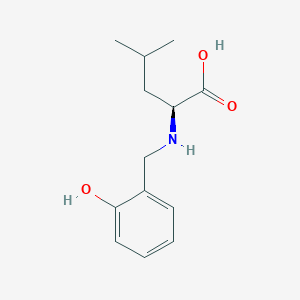
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
